molecular formula C23H27ClFN3O4S2 B2536270 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride CAS No. 1215415-06-7

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride

Cat. No. B2536270
CAS RN: 1215415-06-7
M. Wt: 528.05
InChI Key: PVAYQRCVLBLHHG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzo[d]thiazole moiety is known to participate in various chemical reactions .

Scientific Research Applications

Neuroreceptor Imaging and Cognitive Impairment

A notable application of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride is in neuroimaging, particularly using PET (Positron Emission Tomography) technology. For instance, 18F-ASEM, a radioligand with structural similarities, has been employed to estimate the availability of the α7-nicotinic acetylcholine receptor (α7-nAChR) in the brain. A study by Coughlin et al. (2019) demonstrated its application in assessing α7-nAChR availability in individuals with mild cognitive impairment (MCI), suggesting its potential in investigating the pathophysiology of Alzheimer’s disease (Coughlin et al., 2019).

Metabolism and Excretion in Pharmacokinetics

Research on compounds with structural similarities to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride also includes studies on their metabolism and excretion. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, have been explored to understand its pharmacokinetics. Renzulli et al. (2011) detailed the elimination process, highlighting that the majority of the drug-related material is excreted via feces, with a minor portion through urine, showcasing the compound's extensive metabolism (Renzulli et al., 2011).

Applications in Anesthesia and Sedation

Compounds of this chemical class have been investigated for their use in anesthesia and sedation, demonstrating varied effects on sleep, cognitive function, and intraocular pressure. Krieger et al. (1983) examined the effects of midazolam on sleep parameters in normal subjects, revealing its impact on reducing sleep onset latency and improving sleep quality, which might reflect on the broader pharmacological actions of related compounds (Krieger et al., 1983).

Environmental and Toxicological Studies

Environmental exposure to compounds structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride, such as organophosphorus (OP) and pyrethroid (PYR) pesticides, has been a subject of toxicological studies. Babina et al. (2012) conducted a cross-sectional study to assess the extent of environmental exposure to neurotoxic insecticides in South Australian preschool children, highlighting the importance of understanding the potential health risks associated with these compounds (Babina et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzo[d]thiazole derivatives have shown cytotoxic activity and inhibitory action against certain cell lines .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2.ClH/c1-17-2-5-19(6-3-17)33(29,30)15-8-22(28)27(10-9-26-11-13-31-14-12-26)23-25-20-7-4-18(24)16-21(20)32-23;/h2-7,16H,8-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYQRCVLBLHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride

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